molecular formula C10H12O3 B129007 2,5-Dimethoxy-d6-4-methyl-benzaldehyde CAS No. 58262-07-0

2,5-Dimethoxy-d6-4-methyl-benzaldehyde

Cat. No. B129007
CAS RN: 58262-07-0
M. Wt: 186.24 g/mol
InChI Key: LRSRTWLEJBIAIT-XERRXZQWSA-N
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Description

2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C10H6D6O3 and a molecular weight of 186.24 .


Molecular Structure Analysis

The InChI code for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is 1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dimethoxy-d6-4-methyl-benzaldehyde has a molecular weight of 186.24 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis Applications

2,5-Dimethoxy-d6-4-methyl-benzaldehyde is primarily used in synthetic chemistry. For example, it is utilized in the synthesis of benzimidazole derivatives through condensation reactions. This process involves the reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde, resulting in a yield of 75.2% under optimal conditions. The synthesized compounds are characterized using techniques like NMR, IR, and ESI-MS, illustrating the compound's utility in creating complex organic structures (X. Bin, 2012).

Spectroscopic and Quantum Mechanical Studies

In spectroscopy and quantum mechanics, 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a subject of study for understanding molecular structural properties. It has been compared with other similar molecules for vibrational and energetic data analysis. Ground state properties, vibrational wavenumber calculations, and molecular dynamics are studied using DFT/B3LYP theory. This research offers insight into the electronic properties of molecules like HOMO and LUMO energies (V. Krishnakumar, D. Barathi, R. Mathammal, 2013).

Catalysis and Polymerization

The compound is also relevant in catalysis and polymerization processes. It's used in the synthesis of amorfrutins A and B, where it acts as a starting material. Its derivative, a piperazinylrhodamine B conjugate, demonstrates promising selective cytotoxicity for human tumor cell lines. This illustrates its potential in medicinal chemistry and drug development (Benjamin Brandes et al., 2020).

Material Science and Organic Reactions

In material science, it's explored for its reactivity in organic reactions. For instance, its derivatives have been used in visible light-induced RAFT polymerization of methacrylates. This application highlights its utility in developing new materials with specific properties (Qian Yang et al., 2018).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde are used as chromogenic organic reagents for detecting and determining elements like Lead (II) in biological samples. This application is crucial in environmental monitoring and public health (N. Radhakrishna et al., 2015).

Future Directions

The future directions for research and use of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde are not specified in the sources I found. Given its use in proteomics research , it’s likely that future directions could involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

4-methyl-2,5-bis(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRTWLEJBIAIT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277824
Record name 2,5-Di(methoxy-d3)-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-d6-4-methyl-benzaldehyde

CAS RN

58262-07-0
Record name 2,5-Di(methoxy-d3)-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58262-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Di(methoxy-d3)-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 40 ml. phosphorous oxychloride (POCl3) and 45 ml. of N-methylformanilide is allowed to stand at ambient temperature for 50 minutes. There is then added 15.2 g. of 2,5-dimethoxytoluene and the resulting solution is heated on the steam bath for 140 minutes. The extremely dark viscous reaction mixture is added to 2 liters of water, and allowed to stir for several hours to complete the hydrolysis of the reaction intermediates. The solid product is removed by filtration, and after washing with water and air-drying yields 16.6 g of reddish crumbly crystals. This solid product is extracted with 2×125 ml. of boiling hexane, which on cooling deposits 12.1 g. of pale cream-colored crystals. Recrystallization from boiling hexane, yields a brilliant white product 2,5-dimethoxy-4-methylbenzaldehyde.
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Synthesis routes and methods II

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To a solution of 2,5-dimethoxytoluene (4.66 g, 30.6 mmol) in 60 mL of N-methyl-N-phenyl-formamide was added at 0° C. POCl3 (8.41 mL, 3 eq.), and the mixture was heated for 60 Min. to 80° C. After cooling, the reaction mixture was poured onto crashed ice, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=9/1) afforded 4.153 g of the title compound as off-white solid.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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